1,1-Dimethoxycyclohexane

Catalog No.
S748957
CAS No.
933-40-4
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethoxycyclohexane

CAS Number

933-40-4

Product Name

1,1-Dimethoxycyclohexane

IUPAC Name

1,1-dimethoxycyclohexane

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

InChI Key

XPIJMQVLTXAGME-UHFFFAOYSA-N

SMILES

COC1(CCCCC1)OC

Canonical SMILES

COC1(CCCCC1)OC
  • Protecting Group Chemistry

    1,1-Dimethoxycyclohexane serves as a protecting group for carbonyl (C=O) functionalities in organic synthesis. It reversibly reacts with aldehydes and ketones to form acetals and ketals, respectively, protecting the carbonyl group from unwanted reactions while allowing manipulation of other functional groups in the molecule. This is particularly valuable in multistep syntheses where the carbonyl group needs to be temporarily masked.

  • Organic Solvent

    1,1-Dimethoxycyclohexane exhibits good solvent properties for a wide range of non-polar and polar compounds. Its lipophilic character allows it to dissolve hydrophobic molecules, while its ether functionality also enables it to dissolve moderately polar compounds. This versatility makes it a useful solvent in various research applications, including extraction, chromatography, and crystallization.

  • Bioorganic Chemistry

    1,1-Dimethoxycyclohexane can be used as a precursor for the synthesis of various biomolecules due to its resemblance to cyclic sugars. By modifying the functional groups on the cyclohexane ring, researchers can create analogs of carbohydrates with specific properties, allowing them to study their biological functions and interactions with enzymes or receptors.

  • Material Science

    1,1-Dimethoxycyclohexane has potential applications in material science due to its ability to form cyclic acetals with dihydroxy compounds. These cyclic acetals can act as building blocks for the synthesis of polymers with unique properties, such as biodegradability or self-assembly capabilities. Research in this area is ongoing, exploring the potential of 1,1-dimethoxycyclohexane in the development of novel functional materials.

1,1-Dimethoxycyclohexane consists of a cyclohexane ring with two methoxy groups attached to the same carbon atom. Its structure imparts unique physical and chemical properties that make it useful in various applications. The compound is known for its stability and solubility characteristics, exhibiting excellent solubility in both polar and non-polar solvents .

DMC's primary application in research lies in its ability to act as a protecting group for the carbonyl group (C=O) in cyclohexanone. By forming a ketal, DMC shields the carbonyl from unwanted reactions while allowing modifications at other functional groups on the molecule. Once the desired modifications are complete, DMC can be easily cleaved to regenerate the reactive carbonyl group [].

  • Flammability: Flammable liquid with a flash point of 65 °C.
  • Toxicity: Limited data available on specific toxicity. However, as with most organic solvents, it can be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
  • Reactivity: Can react violently with strong acids or bases.

Safety Precautions:

  • Handle with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [].
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Please note:

  • Information on specific case studies or detailed reaction mechanisms for DMC might be limited due to its role as a protecting group rather than a central reagent in many research applications.
  • The safety data provided is general information. Always refer to the Safety Data Sheet (SDS) for the specific product before handling DMC.
. Its unique solubility properties make it useful in organic synthesis and as a potential intermediate in the production of other compounds.

In industrial settings, it may be used as a protected form of cyclohexanone, allowing for selective reactions on other parts of a molecule before revealing the ketone functionality through hydrolysis.

While specific biological activities of 1,1-dimethoxycyclohexane are not extensively reported in the provided search results, it's important to note that many cyclic acetals and ketals have been found to possess various biological properties. Further research may be necessary to elucidate any potential biological activities of this compound.

The primary method for synthesizing 1,1-dimethoxycyclohexane involves the reaction of cyclohexanone with methanol in the presence of an acidic catalyst . Key aspects of this synthesis include:

  • Use of a strongly acidic catalyst, preferably a strongly acidic ion-exchange resin such as Amberlyst XN 1010.
  • A molar ratio of methanol to cyclohexanone of about 2-20:1, with 10-15:1 being preferred.
  • Reaction conditions of 0-25°C and atmospheric pressure.
  • Conversion rates of cyclohexanone around 73-74% have been reported.

An alternative method mentions the use of iodine as a catalyst, with a reaction time of 1 hour .

The interaction of 1,1-dimethoxycyclohexane with water is of particular interest, as it forms an azeotrope with unreacted cyclohexanone . This property is utilized in the purification process, where additional water is added to the reaction mixture to facilitate the separation of the product from unreacted starting materials through distillation.

Similar Compounds

1,1-Dimethoxycyclohexane belongs to a broader class of cyclic acetals and ketals. Some similar compounds include:

  • 1,1-Diethoxycyclohexane
  • 1,1-Dimethoxycyclopentane
  • 2,2-Dimethoxypropane
  • 1,1-Dimethoxyethane

What sets 1,1-dimethoxycyclohexane apart is its six-membered ring structure combined with the geminal dimethoxy groups. This unique structure influences its physical properties, reactivity, and potential applications in organic synthesis.

In comparison to its open-chain counterparts, the cyclic nature of 1,1-dimethoxycyclohexane generally confers greater stability and different reactivity patterns. Its synthesis from cyclohexanone also makes it a valuable tool for protecting ketone functionalities in complex organic molecules.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

933-40-4

Wikipedia

1,1-Dimethoxycyclohexane

Dates

Modify: 2023-08-15

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